Ethyl 4-(phenylsulfonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36 g/mol It is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a phenylsulfonyl group
Preparation Methods
The synthesis of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 4-(phenylsulfonyl)piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Scientific Research Applications
Ethyl 4-(phenylsulfonyl)piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(phenylsulfonyl)piperazinecarboxylate can be compared with similar compounds, such as:
Ethyl 4-(methylsulfonyl)piperazinecarboxylate: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which can affect its chemical reactivity and biological activity.
Ethyl 4-(phenylsulfonyl)piperidinecarboxylate: This compound has a piperidine ring instead of a piperazine ring, leading to differences in its chemical and biological properties.
Ethyl 4-(phenylsulfonyl)morpholinecarboxylate: This compound has a morpholine ring, which can influence its solubility and interaction with biological targets.
This compound stands out due to its unique combination of a piperazine ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAUYXLZQGTBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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